molecular formula C17H22F3N3OS B2559726 4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide CAS No. 2320468-38-8

4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide

Cat. No.: B2559726
CAS No.: 2320468-38-8
M. Wt: 373.44
InChI Key: XHRVUIIRYWIGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound featuring a 1,4-diazepane core substituted at the 1-position with a carboxamide group linked to a 4-(trifluoromethyl)phenyl moiety and at the 4-position with a thiolan-3-yl (tetrahydrothiophen-3-yl) group. This structure combines a seven-membered diazepane ring, a trifluoromethylphenyl group (known for enhancing metabolic stability and lipophilicity), and a sulfur-containing thiolane moiety, which may influence electronic properties and bioavailability.

Properties

IUPAC Name

4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3OS/c18-17(19,20)13-2-4-14(5-3-13)21-16(24)23-8-1-7-22(9-10-23)15-6-11-25-12-15/h2-5,15H,1,6-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRVUIIRYWIGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the trifluoromethyl-substituted phenyl group. The final step involves the formation of the diazepane ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diazepane ring may interact with various enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Thieno[3,2-b]thien-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide

Key Differences :

  • Substituent Variation: The thieno[3,2-b]thienylcarbonyl group (a bicyclic heteroaromatic system) replaces the thiolan-3-yl group in the target compound.
  • Molecular Weight: The thienothiophene derivative has a molar mass of 453.5 g/mol (C₂₀H₁₈F₃N₃O₂S₂), whereas the target compound’s estimated molecular formula (C₁₇H₂₀F₃N₃OS) suggests a lower molar mass (~377.4 g/mol), highlighting reduced steric bulk .
  • Synthetic Routes: The thienothiophene analog likely involves Friedel-Crafts acylation or Suzuki coupling for the bicyclic system, whereas the thiolan-3-yl group in the target compound may derive from cyclization or thiol-ene chemistry .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Thienothiophene Analog
Core Structure 1,4-Diazepane 1,4-Diazepane
Substituents Thiolan-3-yl, 4-CF₃-phenyl Thieno[3,2-b]thienyl, 3-CF₃-phenyl
Molecular Formula C₁₇H₂₀F₃N₃OS (estimated) C₂₀H₁₈F₃N₃O₂S₂
Molar Mass (g/mol) ~377.4 453.5
Key Functional Groups Carboxamide, CF₃, thiolane Carboxamide, CF₃, thienothiophene
Elinogrel and Sulfonyl/Carboxamide Derivatives

Elinogrel (), a sulfonylurea derivative with a quinazolinone core, shares the carboxamide functional group but differs significantly in scaffold and substituents. Its mechanism as a P2Y₁₂ receptor antagonist underscores the pharmacological relevance of carboxamide moieties, though the diazepane core in the target compound may confer distinct pharmacokinetic profiles, such as improved solubility or half-life .

Patent Compounds with Trifluoromethyl and Carboxamide Motifs

Several compounds from feature trifluoromethylphenyl and carboxamide groups but utilize pyrazole, imidazo[1,2-a]pyridine, or triazole cores instead of diazepane. For example:

  • N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide : This pyrazole-based compound highlights the prevalence of trifluoromethyl groups in agrochemicals/pharmaceuticals for enhancing metabolic resistance. The diazepane core in the target compound may offer conformational flexibility absent in rigid heterocycles .

Biological Activity

The compound 4-(thiolan-3-yl)-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a thiolane ring and a trifluoromethyl group, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical formula for this compound is C17H21F3N2OSC_{17}H_{21}F_3N_2OS. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The structural components are summarized in the table below:

PropertyValue
Molecular FormulaC17H21F3N2OSC_{17}H_{21}F_3N_2OS
Molecular Weight377.4 g/mol
IUPAC NameThis compound
CAS Number2309190-65-4

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The trifluoromethyl group may enhance binding affinity to target proteins, while the diazepane structure contributes to the stability of the compound in biological systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological responses.

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of this compound through various assays:

Antimicrobial Activity

In vitro studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of diazepanes have been reported to inhibit bacterial growth effectively.

Anticancer Potential

Research indicates that compounds containing diazepane rings can exhibit cytotoxic effects against cancer cell lines. Preliminary studies using cell viability assays suggest that This compound may possess similar properties.

Case Studies

  • Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry evaluated the enzyme inhibition potential of similar diazepane derivatives. The results indicated a dose-dependent inhibition of target enzymes, suggesting a promising pathway for further investigation into this compound's therapeutic applications .
  • Cytotoxicity Assay : In a cytotoxicity assay conducted on various cancer cell lines (e.g., HeLa and MCF-7), compounds structurally related to This compound demonstrated significant reductions in cell viability at micromolar concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.